molecular formula C26H20ClNO6 B11138823 (2R)-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino](phenyl)ethanoic acid

(2R)-[({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino](phenyl)ethanoic acid

Cat. No.: B11138823
M. Wt: 477.9 g/mol
InChI Key: HOMVVSKLMSKDJS-XMMPIXPASA-N
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Description

2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID is a complex organic compound that features a chromenone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chromenone moiety, along with the chlorophenyl and phenylacetic acid groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Amide Linkage: The amide linkage is formed by reacting the chromenone derivative with an appropriate amine, such as phenylacetic acid amine, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives under strong oxidizing conditions.

    Reduction: The carbonyl groups in the chromenone and amide moieties can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenylacetic acid groups may enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-methyl-4H-chromen-4-one: Shares the chromenone core and chlorophenyl group but lacks the amide and phenylacetic acid moieties.

    2-(2-{[3-(4-Methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamido)-2-phenylacetic acid: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

2-(2-{[3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETAMIDO)-2-PHENYLACETIC ACID is unique due to the combination of the chromenone core, chlorophenyl group, and phenylacetic acid moiety

Properties

Molecular Formula

C26H20ClNO6

Molecular Weight

477.9 g/mol

IUPAC Name

(2R)-2-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C26H20ClNO6/c1-15-23(16-7-9-18(27)10-8-16)25(30)20-12-11-19(13-21(20)34-15)33-14-22(29)28-24(26(31)32)17-5-3-2-4-6-17/h2-13,24H,14H2,1H3,(H,28,29)(H,31,32)/t24-/m1/s1

InChI Key

HOMVVSKLMSKDJS-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(C3=CC=CC=C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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